molecular formula C9H6N4 B12111371 Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-

Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-

Cat. No.: B12111371
M. Wt: 170.17 g/mol
InChI Key: RJFUQIYVMCVTNH-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- is an organic compound with the molecular formula C₉H₆N₄. It features a benzonitrile moiety substituted with a 1,2,3-triazole ring at the para position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the 1,2,3-triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity .

Comparison with Similar Compounds

  • Benzonitrile, 4-(1H-1,2,3-triazol-1-yl)-
  • Benzonitrile, 4-(1H-1,2,4-triazol-1-yl)-
  • Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)-

Comparison: Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- is unique due to the position of the triazole ring, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

4-(triazol-2-yl)benzonitrile

InChI

InChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-11-5-6-12-13/h1-6H

InChI Key

RJFUQIYVMCVTNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N2N=CC=N2

Origin of Product

United States

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